molecular formula C12H15ClF3N B12273811 1-(4-Trifluoromethylphenyl)cyclopentanamine HCl

1-(4-Trifluoromethylphenyl)cyclopentanamine HCl

Cat. No.: B12273811
M. Wt: 265.70 g/mol
InChI Key: WBWFDIVAYZXSEG-UHFFFAOYSA-N
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Description

1-(4-Trifluoromethylphenyl)cyclopentanamine HCl is a chemical compound with the molecular formula C12H15ClF3N and a molecular weight of 265.70 g/mol . It is known for its unique structure, which includes a cyclopentane ring attached to a phenyl group substituted with a trifluoromethyl group. This compound is often used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Trifluoromethylphenyl)cyclopentanamine HCl typically involves the reaction of 4-trifluoromethylphenylcyclopentanone with ammonia or an amine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to facilitate the reduction of the ketone to the corresponding amine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

1-(4-Trifluoromethylphenyl)cyclopentanamine HCl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-Trifluoromethylphenyl)cyclopentanamine HCl is utilized in several scientific research fields, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Trifluoromethylphenyl)cyclopentanamine HCl involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The cyclopentane ring provides structural stability, enabling the compound to bind effectively to its targets .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Trifluoromethylphenyl)cyclohexanamine HCl
  • 1-(4-Trifluoromethylphenyl)cyclobutanamine HCl
  • 1-(4-Trifluoromethylphenyl)cyclopropanamine HCl

Uniqueness

1-(4-Trifluoromethylphenyl)cyclopentanamine HCl stands out due to its specific ring size and the presence of the trifluoromethyl group, which imparts unique chemical and physical properties. These features make it particularly valuable in research and industrial applications where specific reactivity and stability are required.

Properties

Molecular Formula

C12H15ClF3N

Molecular Weight

265.70 g/mol

IUPAC Name

1-[4-(trifluoromethyl)phenyl]cyclopentan-1-amine;hydrochloride

InChI

InChI=1S/C12H14F3N.ClH/c13-12(14,15)10-5-3-9(4-6-10)11(16)7-1-2-8-11;/h3-6H,1-2,7-8,16H2;1H

InChI Key

WBWFDIVAYZXSEG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)C(F)(F)F)N.Cl

Origin of Product

United States

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